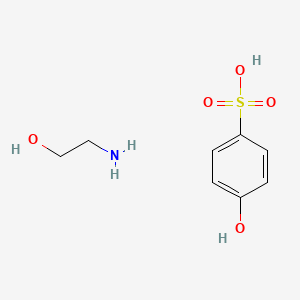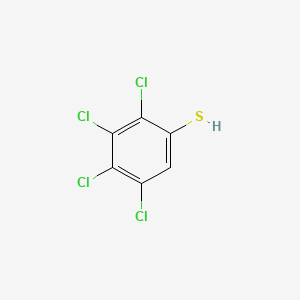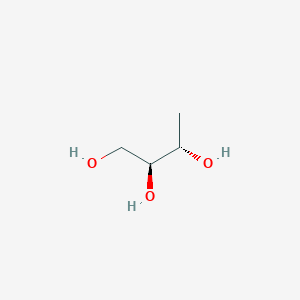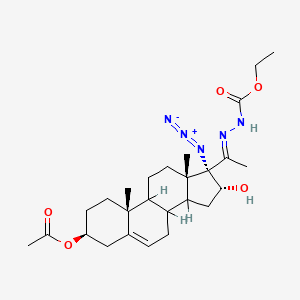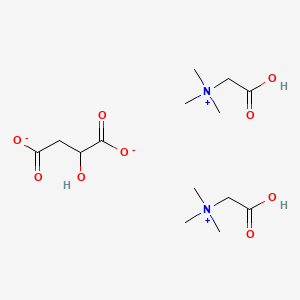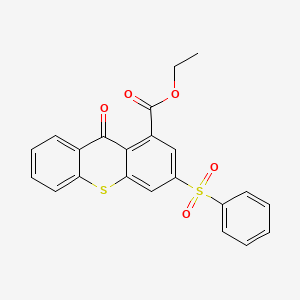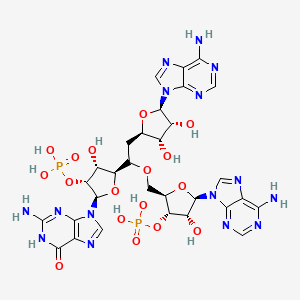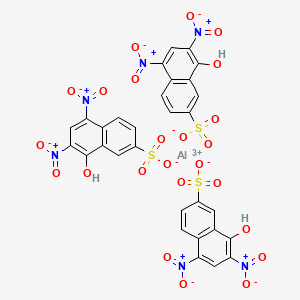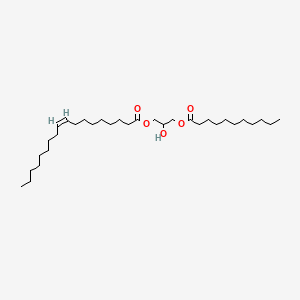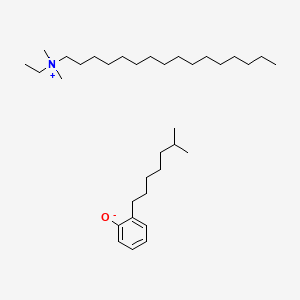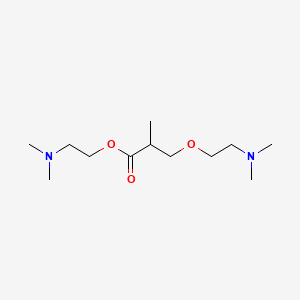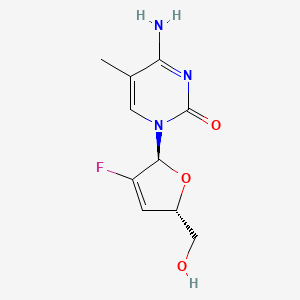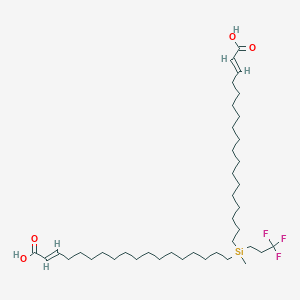
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate is a chemical compound with the molecular formula C40H73F3O4Si and a molecular weight of 703.09 g/mol . This compound is known for its unique properties due to the presence of trifluoropropyl and silylene groups, which impart distinct chemical and physical characteristics.
Méthodes De Préparation
The synthesis of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyltrimethoxysilane with octadecenoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Des Réactions Chimiques
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silylene group can form stable bonds with various substrates, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate can be compared with other similar compounds such as:
Methyl(3,3,3-trifluoropropyl)siloxane: This compound has similar trifluoropropyl groups but differs in its siloxane backbone.
Methyl(3,3,3-trifluoropropyl)cyclotrisiloxane: This cyclic compound has a different structural arrangement, leading to distinct properties.
The uniqueness of this compound lies in its combination of trifluoropropyl and silylene groups, which impart unique chemical reactivity and stability.
Propriétés
Numéro CAS |
62273-09-0 |
|---|---|
Formule moléculaire |
C40H73F3O4Si |
Poids moléculaire |
703.1 g/mol |
Nom IUPAC |
(E)-18-[[(E)-17-carboxyheptadec-16-enyl]-methyl-(3,3,3-trifluoropropyl)silyl]octadec-2-enoic acid |
InChI |
InChI=1S/C40H73F3O4Si/c1-48(37-34-40(41,42)43,35-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32-38(44)45)36-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-39(46)47/h28-29,32-33H,2-27,30-31,34-37H2,1H3,(H,44,45)(H,46,47)/b32-28+,33-29+ |
Clé InChI |
PXAXTRVTSSDSHI-NUOLXNBNSA-N |
SMILES isomérique |
C[Si](CCC(F)(F)F)(CCCCCCCCCCCCCCC/C=C/C(=O)O)CCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES canonique |
C[Si](CCCCCCCCCCCCCCCC=CC(=O)O)(CCCCCCCCCCCCCCCC=CC(=O)O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


